An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, grounding the analysis in established spectroscopic principles.
Foundational Principles: Structure and Proton Environments
Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's chemical structure. Tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is composed of three key moieties: a substituted indole ring, a cyanomethyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.
Each of these components contains distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum. The chemical environment, dictated by factors like electron density and proximity to anisotropic groups, determines the chemical shift (δ) of each proton.[1] Electron-withdrawing groups, for instance, decrease the electron density around a nucleus, "deshielding" it and causing its signal to appear further downfield (at a higher ppm value).[1][2][3]
Below is the chemical structure with each unique proton environment systematically labeled for the subsequent discussion.
Caption: Predicted coupling network for the aromatic protons of the indole ring.
Analysis Walkthrough:
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Identify the t-Butyl Singlet: Locate the large singlet at ~1.65 ppm. Integrate it and set its value to 9H. This serves as the integration standard for all other peaks.
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Assign the Cyanomethyl Singlet: Find the singlet around 4.0 ppm. Its integration should be close to 2H relative to the t-butyl peak. This confirms the -CH₂CN group.
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Assign the H-2 Singlet: Look for a singlet in the aromatic region, likely around 7.6 ppm, that integrates to 1H.
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Deconvolute the Aromatic Region (7.0-8.2 ppm): This is the most complex region.
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Look for the most downfield signal, likely a doublet or doublet of doublets around 8.1 ppm, integrating to 1H. This is characteristic of the H-7 proton, which is deshielded by the adjacent Boc-protected nitrogen.
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Identify the other doublet or doublet of doublets around 7.7 ppm (1H). This corresponds to H-4.
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The remaining signals in the 7.2-7.4 ppm range, integrating to 2H, will be a complex multiplet corresponding to the overlapping signals of H-5 and H-6.
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Validation through Coupling: Measure the J-values. The ortho coupling constant (³J) found in the H-7 signal must match a coupling constant in the H-6 signal. Similarly, the ³J from H-4 must match one in H-5. This mutual coupling confirms the assignments.
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[4][5]By systematically applying these principles, a complete and unambiguous assignment of the ¹H NMR spectrum for tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate can be achieved, providing definitive structural confirmation.
References
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Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Ghahramani, K., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]
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Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
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YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
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DC Chemicals. (2026). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS. [Link]
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ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. [Link]
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ChemSynthesis. (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]
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Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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University of Missouri. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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University of Potsdam. (n.d.). Chemical shifts. [Link]
